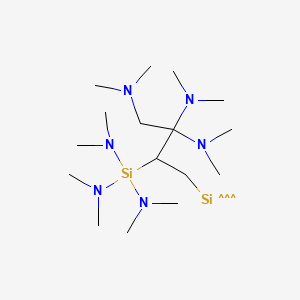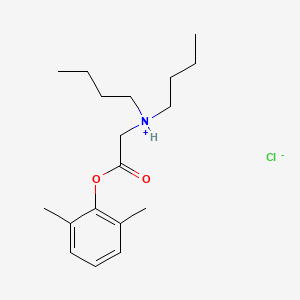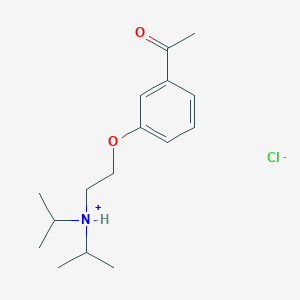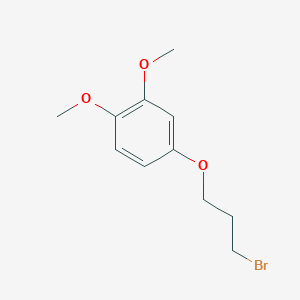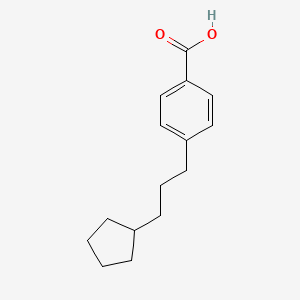
4-(3-Cyclopentylpropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyclopentylpropyl)benzoic acid is an organic compound with the molecular formula C15H20O2 It is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a 3-cyclopentylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopentylpropyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 3-cyclopentylpropyl bromide.
Reaction: The benzoic acid undergoes a Friedel-Crafts alkylation reaction with 3-cyclopentylpropyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopentylpropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(3-Cyclopentylpropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopentylpropyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenylpropyl)benzoic acid: Similar structure with a phenyl group instead of a cyclopentyl group.
4-(3-Cyclohexylpropyl)benzoic acid: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
4-(3-Cyclopentylmethyl)benzoic acid: Similar structure with a cyclopentylmethyl group instead of a cyclopentylpropyl group.
Uniqueness
4-(3-Cyclopentylpropyl)benzoic acid is unique due to the presence of the cyclopentylpropyl group, which imparts specific steric and electronic properties to the molecule
Properties
CAS No. |
37874-98-9 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(3-cyclopentylpropyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c16-15(17)14-10-8-13(9-11-14)7-3-6-12-4-1-2-5-12/h8-12H,1-7H2,(H,16,17) |
InChI Key |
QRFGKRFRMUTRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


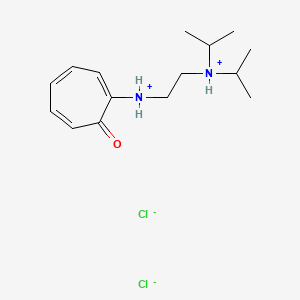
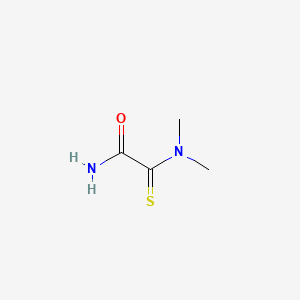
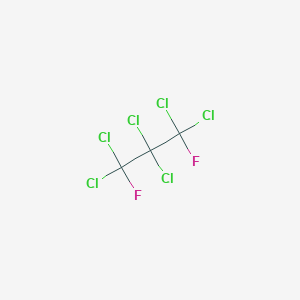
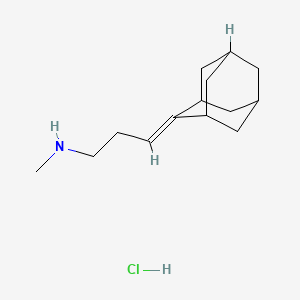
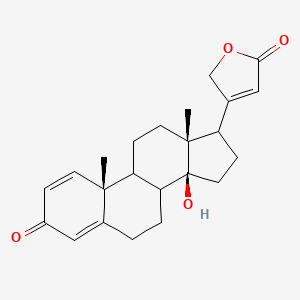
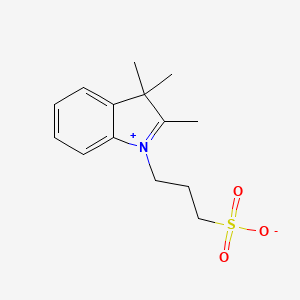

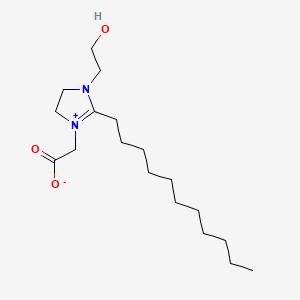
![diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride](/img/structure/B15343015.png)
